![molecular formula C15H17FN2OS B2987104 6-(tert-butyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 439112-14-8](/img/structure/B2987104.png)
6-(tert-butyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrimidinone derivative, which means it contains a pyrimidinone ring - a six-membered ring with two nitrogen atoms and a carbonyl group. It also has a tert-butyl group, a fluorobenzyl group, and a sulfanyl group attached to it. The presence of these groups could give the compound unique properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be largely defined by the pyrimidinone ring. The electronegativity of the nitrogen and oxygen atoms in the ring would create areas of high electron density. The tert-butyl group is a bulky group that could affect the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrimidinone ring and the various substituents. For example, the lone pair of electrons on the sulfur atom of the sulfanyl group could potentially make it a good nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of a fluorine atom could increase its stability and lipophilicity .Applications De Recherche Scientifique
Bosentan Monohydrate Structural Analysis
Research on compounds like bosentan monohydrate, which shares structural similarities with pyrimidinone derivatives, indicates the importance of detailed structural analysis in understanding compound stability and interactions. The study of bosentan monohydrate's crystal packing and hydrogen bonding patterns offers insights into the design of molecules with specific physical and chemical properties (Kaur et al., 2012).
Stereoselective Synthesis for Medicinal Chemistry
Stereoselective synthesis of fluorinated amino acid derivatives and their incorporation into pyrimidinones highlights the compound's relevance in developing peptidomimetics and drug molecules. This approach is crucial for creating compounds with targeted biological activities and optimizing drug properties (Yoshinari et al., 2011).
Cytotoxic Activity of Derivatives
The synthesis and evaluation of cytotoxic activities of various derivatives, including pyrimidinone-related structures, emphasize the potential for developing new anticancer agents. Understanding the structural factors that influence cytotoxicity against cancer cells can guide the design of more effective therapeutic agents (Vorona et al., 2009).
Polyimides Derived from tert-Butylbenzene
The development of polyimides using novel diamines, including those related to tert-butyl-substituted compounds, illustrates the importance of such structures in creating materials with desirable mechanical and thermal properties. These findings have implications for the development of high-performance polymers for various industrial applications (Liaw & Liaw, 1996).
Strong Dimerization via Hydrogen Bonding
The study of ureidopyrimidones and their dimerization behavior through hydrogen bonding underscores the significance of molecular design in supramolecular chemistry. This research has potential applications in developing novel materials and chemical sensors based on the controlled assembly of molecules (Beijer et al., 1998).
Mécanisme D'action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target. The fluorobenzyl group might help the compound pass through biological membranes, as fluorine is often used in drug design for this purpose .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-tert-butyl-2-[(3-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c1-15(2,3)12-8-13(19)18-14(17-12)20-9-10-5-4-6-11(16)7-10/h4-8H,9H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSJSDUYZUOJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-butyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1,1-Dioxothiazinan-2-yl)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2987024.png)
![1-[(2R)-2-(Methylsulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2987025.png)
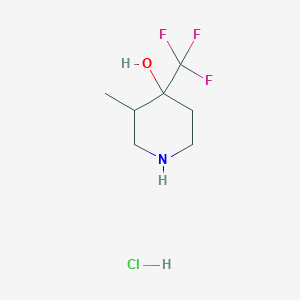
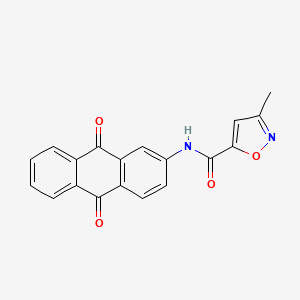
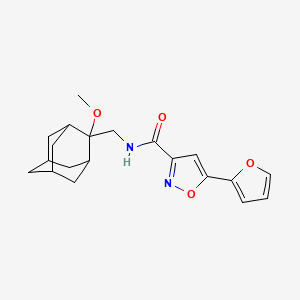
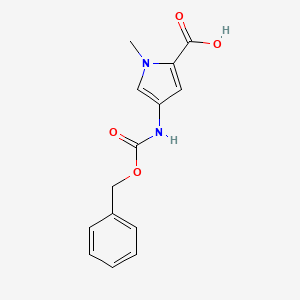
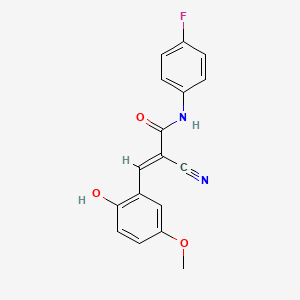
![2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2987036.png)
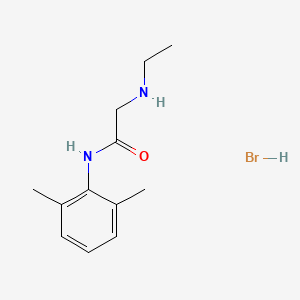
![N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2987038.png)
![1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2987039.png)

![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isopropylpiperazino)methanone](/img/structure/B2987042.png)
![(E)-1-((1S,4R,7S)-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B2987044.png)